N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a benzothiophene ring, a pyrazolopyrimidine core, and multiple functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the benzothiophene ring and the pyrazolopyrimidine core. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of these complex structures. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of functional groups such as the carbamoyl and methyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl or nitro groups, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and phenyl groups can participate in substitution reactions, where nucleophiles or electrophiles replace these groups under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. .
Scientific Research Applications
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism by which N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the modulation of signaling pathways or the inhibition of cell proliferation .
Comparison with Similar Compounds
Compared to other similar compounds, N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C24H19ClF3N5O2S |
---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H19ClF3N5O2S/c1-11-7-8-13-15(9-11)36-23(17(13)20(29)34)31-22(35)19-18(25)21-30-14(12-5-3-2-4-6-12)10-16(24(26,27)28)33(21)32-19/h2-6,10-11H,7-9H2,1H3,(H2,29,34)(H,31,35) |
InChI Key |
AHKONSXQNCTASP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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